REACTION_SMILES
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[C:1]([c:2]1[nH:3][cH:4][cH:5][n:6]1)([c:7]1[nH:8][cH:9][cH:10][n:11]1)=[O:12].[CH3:13][c:14]1[c:15]([C:16](=[O:17])[OH:18])[cH:19][cH:20][cH:21][c:22]1[N+:23](=[O:24])[O-:25].[CH3:27][NH:28][O:29][CH3:30].[Cl:31][CH2:32][Cl:33].[ClH:26]>>[CH3:13][c:14]1[c:15]([C:16](=[O:17])[N:28]([CH3:27])[O:29][CH3:30])[cH:19][cH:20][cH:21][c:22]1[N+:23](=[O:24])[O-:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ncc[nH]1)c1ncc[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(C(=O)O)cccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CON(C)C(=O)c1cccc([N+](=O)[O-])c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |